molecular formula C10H12BrNO2 B5853855 2-(4-bromo-2-methylphenoxy)-N-methylacetamide

2-(4-bromo-2-methylphenoxy)-N-methylacetamide

Cat. No.: B5853855
M. Wt: 258.11 g/mol
InChI Key: OAGVGDNRPWEMTK-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenoxy)-N-methylacetamide is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromo-substituted phenoxy group and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and N-methylacetamide.

    Reaction: The phenol group of 4-bromo-2-methylphenol is reacted with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine to form the intermediate 4-bromo-2-methylphenoxyacetyl chloride.

    Amidation: The intermediate is then reacted with N-methylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-(4-bromo-2-methylphenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the amide moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylphenol: Shares the bromo-substituted phenol structure but lacks the acetamide group.

    N-methylacetamide: Contains the acetamide moiety but lacks the phenoxy group.

    2-(4-bromo-2-methylphenoxy)ethanol: Similar structure with an ethanol group instead of the acetamide group.

Uniqueness

2-(4-bromo-2-methylphenoxy)-N-methylacetamide is unique due to the combination of the bromo-substituted phenoxy group and the N-methylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-5-8(11)3-4-9(7)14-6-10(13)12-2/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGVGDNRPWEMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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